molecular formula C14H10N4O3 B12944023 2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 88185-04-0

2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No.: B12944023
CAS No.: 88185-04-0
M. Wt: 282.25 g/mol
InChI Key: DHJDQZCHDBCIRG-UHFFFAOYSA-N
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Description

2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 4-nitrophenyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-nitrobenzoic acid hydrazide with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products Formed

    Reduction: 2-[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]aniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Coupling: Biaryl derivatives with diverse functional groups.

Scientific Research Applications

2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline in biological systems involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key proteins such as AKT serine/threonine kinase 1 (AKT1), SRC proto-oncogene, non-receptor tyrosine kinase (SRC), and epidermal growth factor receptor (EGFR) . These interactions can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline is unique due to its specific combination of the oxadiazole ring and the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic characteristics, such as in OLEDs and as a precursor for biologically active compounds.

Properties

CAS No.

88185-04-0

Molecular Formula

C14H10N4O3

Molecular Weight

282.25 g/mol

IUPAC Name

2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline

InChI

InChI=1S/C14H10N4O3/c15-12-4-2-1-3-11(12)14-17-16-13(21-14)9-5-7-10(8-6-9)18(19)20/h1-8H,15H2

InChI Key

DHJDQZCHDBCIRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])N

Origin of Product

United States

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